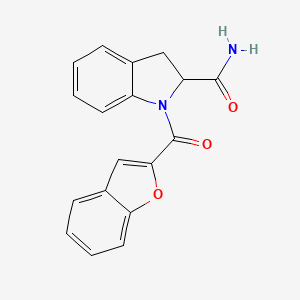

1-(Benzofuran-2-carbonyl)indolin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Physical And Chemical Properties Analysis

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide has a molecular formula of C18H14N2O3 and a molecular weight of 306.321.Wissenschaftliche Forschungsanwendungen

Enzyminhibition

Das Vorhandensein der Carboxamidgruppe in Indolderivaten, insbesondere an den Positionen 2 und 3, verleiht diesen Verbindungen einzigartige inhibitorische Eigenschaften. BFI interagiert durch Wasserstoffbrückenbindungen mit einer Vielzahl von Enzymen und Proteinen, was häufig zu einer Hemmung ihrer Aktivität führt. Forscher haben die inhibitorischen Wirkungen von BFI gegen Enzyme wie HLGP, HIV-1 und Renin untersucht. Bemerkenswerterweise wurde BFI im Hinblick auf die HIV-1-Inhibition mit Nevirapin und Efavirenz als Kontrollen verglichen .

Medizinische Chemie

Indolverbindungen, einschließlich BFI, spielen eine entscheidende Rolle in der medizinischen Chemie. Das Indolgerüst erscheint in essentiellen Molekülen wie der Aminosäure Tryptophan, dem Neurotransmitter Serotonin und verschiedenen pflanzlichen Alkaloiden. Forscher haben Indolderivate aufgrund ihrer vielfältigen biologischen Eigenschaften synthetisiert und bewertet. Die sieben verfügbaren Positionen für Substitutionen in BFI ermöglichen maßgeschneiderte Modifikationen, wobei die Stellen 1, 2 und 3 besonders wichtige reaktive Stellen sind .

Arzneimittelentwicklung

Die Struktur-Wirkungs-Beziehungen von BFI wurden ausgiebig untersucht. Durch das Verständnis, wie spezifische Substitutionen seine Eigenschaften beeinflussen, wollen Forscher BFI für maximale pharmakologische Aktivität optimieren. Computergestützte Wirkstoffentwicklung hat in diesem Prozess eine entscheidende Rolle gespielt und hilft bei der Vorhersage der Interaktionen von BFI mit Zielproteinen und Enzymen .

Krebsforschung

Indolbasierte Verbindungen haben Antikrebsaktivitäten gezeigt. Die einzigartige Struktur von BFI und seine potenziellen Interaktionen mit zellulären Signalwegen machen es zu einem faszinierenden Thema für weitere Untersuchungen in der Krebstherapie.

Zusammenfassend lässt sich sagen, dass 1-(Benzofuran-2-carbonyl)indolin-2-carboxamid (BFI) spannende Wege für die Forschung in den Bereichen Enzyminhibition, medizinische Chemie, Wirkstoffentwicklung, antivirale Anwendungen, neurologische Störungen und Krebsforschung bietet. Seine vielseitigen Eigenschaften machen es zu einer Verbindung, die es wert ist, eingehender untersucht zu werden . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie uns gerne!

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, including those with a carboxamide moiety at positions 2 and 3, have unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives are known to interact with a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds with a variety of enzymes and proteins. This interaction often results in the inhibition of enzyme activity, which can be leveraged for therapeutic purposes. For instance, indole derivatives, including 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide, have been shown to inhibit enzymes such as HIV-1 reverse transcriptase and renin . These interactions are crucial for the compound’s potential use in treating viral infections and hypertension.

Cellular Effects

The effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular function. For instance, the compound’s interaction with HIV-1 reverse transcriptase prevents the replication of the virus, highlighting its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For instance, indole derivatives have been shown to cause cytotoxicity in certain cell lines at elevated concentrations, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect its efficacy and toxicity, as metabolic products may have different biological activities . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be transported into cells via specific transporters, where it can exert its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJASIXWJVHXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)

![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)

![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)

![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)